![molecular formula C12H12F3NO4 B2848695 5-methyl-1,3-dioxo-2-(2,2,2-trifluoroethyl)-2,3,3a,4,5,7a-hexahydro-1H-isoindole-4-carboxylic acid CAS No. 1212341-67-7](/img/structure/B2848695.png)
5-methyl-1,3-dioxo-2-(2,2,2-trifluoroethyl)-2,3,3a,4,5,7a-hexahydro-1H-isoindole-4-carboxylic acid
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Description
5-methyl-1,3-dioxo-2-(2,2,2-trifluoroethyl)-2,3,3a,4,5,7a-hexahydro-1H-isoindole-4-carboxylic acid is a useful research compound. Its molecular formula is C12H12F3NO4 and its molecular weight is 291.226. The purity is usually 95%.
BenchChem offers high-quality 5-methyl-1,3-dioxo-2-(2,2,2-trifluoroethyl)-2,3,3a,4,5,7a-hexahydro-1H-isoindole-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-methyl-1,3-dioxo-2-(2,2,2-trifluoroethyl)-2,3,3a,4,5,7a-hexahydro-1H-isoindole-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Novel Indole-Benzimidazole Derivatives
Research on the synthesis of novel compounds using indole carboxylic acids, including those similar in structure to 5-methyl-1,3-dioxo-2-(2,2,2-trifluoroethyl)-2,3,3a,4,5,7a-hexahydro-1H-isoindole-4-carboxylic acid, has shown the preparation of indole-benzimidazoles from indole carboxylic acids and substituted o-phenylenediamines, indicating potential applications in creating biologically active molecules (Wang et al., 2016).
Oxidative Conversion to Melanin
A study on the oxidative conversion of dihydroxyindole carboxylic acid to melanin highlights the formation of oligomers, suggesting applications in understanding melanin synthesis and potentially in developing melanin-targeted therapies (Palumbo et al., 1987).
Chemical Reactions and Mechanisms
Ruthenium-Catalyzed Synthesis
The ruthenium-catalyzed synthesis of triazole-based scaffolds from amino acids similar in complexity to 5-methyl-1,3-dioxo-2-(2,2,2-trifluoroethyl)-2,3,3a,4,5,7a-hexahydro-1H-isoindole-4-carboxylic acid shows potential for the development of biologically active compounds and peptidomimetics (Ferrini et al., 2015).
Esterification Products of Isoindole Carboxylic Acids
The reaction of furfurylamines with maleic anhydride leading to epoxyisoindole carboxylic acids and their esterification highlights a method for synthesizing structurally complex derivatives, demonstrating the versatility of carboxylic acids in organic synthesis (Nadirova et al., 2019).
Application in Drug Discovery
Integrin Antagonists Synthesis
The synthesis of integrin antagonists from compounds structurally related to 5-methyl-1,3-dioxo-2-(2,2,2-trifluoroethyl)-2,3,3a,4,5,7a-hexahydro-1H-isoindole-4-carboxylic acid showcases the potential of these molecules in the development of new therapeutics (Deng et al., 2003).
Heparanase Inhibitors
A novel class of inhibitors based on the 2,3-dihydro-1,3-dioxo-1H-isoindole carboxylic acid framework indicates the potential of these compounds in targeting heparanase, an enzyme involved in cancer metastasis and angiogenesis, suggesting a pathway for therapeutic applications (Courtney et al., 2004).
properties
IUPAC Name |
5-methyl-1,3-dioxo-2-(2,2,2-trifluoroethyl)-3a,4,5,7a-tetrahydroisoindole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3NO4/c1-5-2-3-6-8(7(5)11(19)20)10(18)16(9(6)17)4-12(13,14)15/h2-3,5-8H,4H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOCMPGNCIWTDFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C=CC2C(C1C(=O)O)C(=O)N(C2=O)CC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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